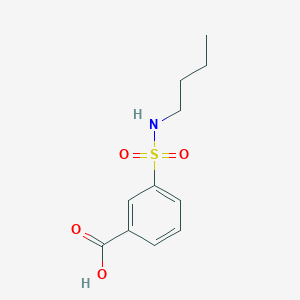

3-(Butylsulfamoyl)benzoic acid

説明

Contextualization of Sulfamoyl Carboxylic Acids in Contemporary Chemical Research

Sulfamoyl carboxylic acids represent a class of organic compounds that are fundamental in various scientific research domains. scbt.com The defining characteristic of these molecules is the presence of both a sulfamoyl group (-SO2NHR) and a carboxylic acid group (-COOH). This dual functionality allows for a diverse range of chemical interactions and reactions, making them valuable intermediates in the synthesis of more complex molecules. scbt.commedcraveonline.com

In medicinal chemistry, the sulfamoyl group is a common feature in many pharmaceutical agents, contributing to their biological activity. ontosight.ai Researchers have explored sulfamoyl carboxylic acid derivatives for a variety of potential therapeutic applications. For instance, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme linked to various diseases. Furthermore, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives has been pursued to develop inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammatory processes. d-nb.info The ability of the sulfamoyl moiety to participate in hydrogen bonding can be crucial for molecular interactions with biological targets like enzymes and receptors. scbt.com

Significance of Benzoic Acid Derivatives in Organic and Medicinal Chemistry Research

Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry, with a long history of application and a vibrant ongoing research presence. ontosight.ai These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group. This fundamental structure serves as a versatile scaffold for the synthesis of a vast array of molecules with diverse properties and applications. ontosight.ainih.gov

In the realm of medicinal chemistry, benzoic acid derivatives have been explored for a wide range of biological activities. Research has demonstrated their potential as antimicrobial agents, anti-inflammatory compounds, and even as agents in the development of new cancer therapies. ontosight.airesearchgate.net For example, a series of benzoic acid derivatives were synthesized and evaluated for their ability to inhibit influenza neuraminidase, a key target in antiviral drug design. acs.org Another study focused on the development of benzoic acid derivatives as potent and selective agonists for the human β3 adrenergic receptor. acs.org The versatility of the benzoic acid scaffold allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties. nih.gov

Overview of Key Research Trajectories for Sulfamoyl Benzoic Acid Compounds

The intersection of sulfamoyl and benzoic acid functionalities gives rise to the class of sulfamoyl benzoic acids, which have become the subject of specific and promising research trajectories. A significant area of investigation involves the design and synthesis of sulfamoyl benzoic acid analogues as modulators of biological targets. A notable example is the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists of the LPA2 receptor, which plays a role in antiapoptotic effects. nih.govacs.orgnih.gov

Furthermore, research has focused on the synthesis and characterization of various derivatives to explore their potential therapeutic applications. For instance, studies have reported the synthesis of benzoylated sulfamoyl carboxylic acids, highlighting the synthetic versatility of this class of compounds. medcraveonline.comresearchgate.net The exploration of different substitution patterns on the sulfamoyl and benzoic acid moieties allows researchers to fine-tune the properties of these compounds for specific biological targets. For example, the synthesis of (sulfamoylphenyl)quinoline-4-carboxylic acids was undertaken to investigate their potential as monoamine oxidase (MAO) inhibitors. bohrium.com These research efforts underscore the importance of sulfamoyl benzoic acid derivatives as a platform for the discovery of novel bioactive molecules.

| Property | Value |

| Molecular Formula | C11H15NO4S |

| Molecular Weight | 257.31 g/mol |

| CAS Number | 7385-16-2 |

| MDL Number | MFCD09041593 |

| SMILES Code | O=C(O)C1=CC=CC(S(=O)(NCCCC)=O)=C1 |

| Storage | Sealed in dry, 2-8°C |

| This table displays key chemical properties of 3-(N-Butylsulfamoyl)benzoic acid. bldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(butylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZLEFLDGXHDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588025 | |

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-16-2 | |

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffractional Characterization of 3 Butylsulfamoyl Benzoic Acid Systems

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer insights into the bonding and electronic transitions within the 3-(butylsulfamoyl)benzoic acid molecule.

FTIR and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide characteristic fingerprints of its functional groups. The infrared spectrum is particularly informative for identifying the sulfonamide and carboxylic acid moieties.

Key vibrational frequencies for the sulfamoyl group include the asymmetric and symmetric stretching modes of the S=O bonds, which are typically observed in the ranges of 1380–1330 cm⁻¹ and 1200–1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is also a notable feature. japsonline.com

The carboxylic acid group exhibits a prominent C=O stretching vibration. Additionally, the O-H stretch of the carboxylic acid is often broad due to hydrogen bonding. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. japsonline.com

Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), can be employed to simulate the vibrational spectra and aid in the assignment of experimentally observed bands. researchgate.netresearchgate.net These computational approaches can also provide insights into low-frequency vibrational modes, including those related to intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfonamide | S=O Asymmetric Stretch | 1380–1330 | |

| Sulfonamide | S=O Symmetric Stretch | 1200–1150 | |

| Sulfonamide | N-H Stretch | ~3754 | japsonline.com |

| Carboxylic Acid | C=O Stretch | ~1643 | japsonline.com |

| Aromatic Ring | C=C Stretch | ~1465 | japsonline.com |

| Sulfonamide | SO₂ Asymmetric Stretch | ~1415 | japsonline.com |

| Sulfonamide | SO₂ Symmetric Stretch | ~1077 | japsonline.com |

| C-S Bond | C-S Stretch | ~667 | japsonline.com |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene (B151609) ring. The benzoic acid moiety itself is a chromophore, and the presence of the butylsulfamoyl group can influence the position and intensity of the absorption bands.

The electronic transitions are typically π → π* transitions within the aromatic system. The substitution pattern on the benzene ring affects the energy of these transitions, leading to shifts in the absorption maxima (λ_max). The solvent environment can also play a role in the observed spectrum due to solute-solvent interactions. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, the general principles suggest that its spectrum would be characteristic of a substituted aromatic carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in this compound. acs.org

In the ¹H NMR spectrum, distinct signals are expected for the protons of the butyl group, the aromatic ring, the N-H proton of the sulfonamide, and the acidic proton of the carboxylic acid. japsonline.com The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the sulfamoyl and carboxyl groups. rsc.org The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring non-equivalent protons and provides valuable information about the connectivity of the atoms. rsc.orgdocbrown.info

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. acs.org Separate signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the butyl group. rsc.orgchemicalbook.com The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |

| ¹H | Carboxylic Acid (COOH) | 12.0–13.0 (broad singlet) | |

| ¹H | Aromatic (CH) | 7.5–8.5 (multiplets) | rsc.org |

| ¹H | Sulfonamide (NH) | Variable | japsonline.com |

| ¹H | Butyl (CH₂) | ~2.7 (quartet, adjacent to N) | acs.org |

| ¹H | Butyl (CH₂) | 1.4-1.7 (multiplets) | acs.org |

| ¹H | Butyl (CH₃) | ~0.9 (triplet) | japsonline.com |

| ¹³C | Carboxylic Acid (C=O) | ~167 | rsc.orgchemicalbook.com |

| ¹³C | Aromatic (C-S) | ~140 | japsonline.com |

| ¹³C | Aromatic (C-C(O)) | ~135 | japsonline.com |

| ¹³C | Aromatic (CH) | 125-133 | japsonline.comrsc.org |

| ¹³C | Butyl (CH₂) | ~43 (adjacent to N) | acs.org |

| ¹³C | Butyl (CH₂) | ~31, ~20 | acs.org |

| ¹³C | Butyl (CH₃) | ~14 | acs.org |

High-Resolution Mass Spectrometry for Exact Mass and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. acs.org For this compound (C₁₁H₁₅NO₄S), HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. as-1.co.jpmolbase.comcalpaclab.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of the carboxylic acid group (-COOH) or the butyl group could be observed, providing further evidence for the proposed structure. cannabissciencetech.com

The molecular weight of this compound is 257.31 g/mol . as-1.co.jp

X-ray Diffraction Analysis for Solid-State Structures

An X-ray crystal structure would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. For example, it is likely that the carboxylic acid groups form hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. mdpi.com The sulfonamide group can also participate in hydrogen bonding, further influencing the crystal packing.

Computational Chemistry and Molecular Modeling of 3 Butylsulfamoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(butylsulfamoyl)benzoic acid. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry. niscpr.res.invjst.vn These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its chemical reactivity and biological interactions.

Electronic properties such as dipole moment and charge distribution are also elucidated through DFT calculations. The distribution of electron density within the molecule is critical for predicting how it will interact with other molecules, including biological targets. ontosight.ai

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. vjst.vnvjst.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.govdergipark.org.tr A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. dergipark.org.tr For benzoic acid and its derivatives, the HOMO-LUMO gap is analyzed to predict their behavior in chemical reactions. vjst.vnresearchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. vjst.vnrsc.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netscispace.comrsc.org The MEP map highlights regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as electrophilic or nucleophilic centers, respectively. researchgate.net For this compound, the MEP can indicate sites for potential hydrogen bonding and other non-covalent interactions, which are crucial for its binding to biological targets. vjst.vn

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Benzoic Acid (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.7 |

Note: This data is illustrative for the parent benzoic acid and values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical calculations can determine the vibrational frequencies corresponding to different functional groups in the molecule. spectroscopyonline.comrsc.org For this compound, this would include the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, and the S=O and N-H bonds in the sulfamoyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for a Benzoic Acid Derivative (Illustrative)

| Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| S=O Stretch (Sulfonamide) | ~1350 |

| N-H Stretch (Sulfonamide) | ~3300 |

Note: These are general ranges and specific values for this compound would be obtained from detailed computational analysis.

Studies on Non-Linear Optical Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials have applications in various fields of science and technology. mdpi.com Computational methods can be used to predict the NLO properties of molecules, such as hyperpolarizability. aps.orgresearchgate.netaps.org The hyperpolarizability of a molecule is a measure of its ability to exhibit a nonlinear optical response to an applied electric field. dergipark.org.tr Molecules with large hyperpolarizability values are of interest for their potential use in NLO devices. mdpi.com Studies on related molecular systems suggest that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance NLO properties. dergipark.org.tr The structure of this compound, with its aromatic ring and sulfamoyl group, suggests it may possess interesting NLO properties that can be explored through computational analysis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) binds to a target protein. acs.org

Investigation of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been instrumental in studying the interaction of sulfamoyl benzoic acid analogues with various protein targets. acs.orgnih.gov These simulations can predict the binding mode of this compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The binding affinity, often expressed as a docking score or binding free energy, can also be estimated, providing a measure of the strength of the ligand-protein interaction. acs.orgacs.org

For example, analogues of sulfamoyl benzoic acid have been docked into the ligand-binding pocket of the LPA2 receptor, a G protein-coupled receptor. acs.orgnih.gov These studies have helped to rationalize the structure-activity relationships (SAR) observed for these compounds and guide the design of more potent and selective agonists. acs.orgnih.govnih.govacs.org The insights gained from molecular docking can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Rationalization of Structure-Activity Relationships

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of sulfamoyl benzoic acid derivatives, providing a rational basis for their observed biological activities. Through techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can predict the binding modes and affinities of these compounds with their biological targets.

A notable approach in understanding the SAR of this class of compounds involves the isosteric replacement of functional groups and subsequent evaluation of their biological activity, guided by computational modeling. acs.org For instance, in a study focused on developing specific agonists for the LPA₂ receptor, sulfamoyl benzoic acid (SBA) analogues were designed by replacing a sulfur atom with a sulfamoyl moiety. acs.org

Molecular modeling studies were employed to compare the binding affinity and conformation of these new analogues within the LPA₂ ligand-binding pocket. acs.org These computational analyses suggested that an increased binding affinity could be directly correlated with improved potency and selectivity. acs.org For example, the replacement of a sulfur group with a sulfamoyl moiety in one analogue was predicted to increase the binding affinity from -7.94 kcal/mol to -8.53 kcal/mol. acs.org While both compounds could adopt similar conformations, the more potent analogue exhibited a higher conformation strain. acs.org

Furthermore, molecular docking simulations have been used to guide the introduction of different substituents to the benzoic acid scaffold. acs.org For example, the addition of halogens at specific positions was predicted to influence the conformation strain and binding affinity of the compounds. acs.org These predictions were then used to prioritize the synthesis of analogues with potentially enhanced biological activity. acs.org

The following table summarizes the computational data for a parent compound and its sulfamoyl benzoic acid analogue, illustrating the role of computational chemistry in rationalizing SAR:

| Compound | Binding Affinity (kcal/mol) | Conformation Strain (kcal/mol) |

| Compound 3 | -7.94 | 4.32 |

| Compound 4 | -8.53 | 12.39 |

This data is derived from a study on LPA₂ receptor agonists and serves as an illustrative example of the application of computational methods to sulfamoyl benzoic acid derivatives. acs.org

Such computational approaches allow for a detailed, atomistic-level understanding of how structural modifications to the this compound scaffold can impact its interaction with biological targets, thereby guiding the design of more potent and selective molecules.

Advanced Computational Methodologies for Chemical Systems

The field of computational chemistry is continually evolving, with the integration of machine learning and artificial intelligence offering new avenues for exploring chemical systems. These advanced methodologies are being applied to predict various chemical phenomena, including the outcomes of chemical reactions.

Application of Machine Learning Models for Reaction Outcome Prediction

Machine learning (ML) has emerged as a powerful tool in organic chemistry, with significant potential to revolutionize synthesis planning and reaction prediction. nih.gov These models are trained on large datasets of known chemical reactions and learn to recognize complex patterns that govern reactivity. nih.gov By analyzing the structural features of reactants, reagents, and catalysts, ML models can predict the likely products of a chemical transformation, often with high accuracy. nih.gov

The development of these predictive models typically involves representing molecules and reactions in a machine-readable format. nih.gov This can be achieved through various means, including molecular fingerprints or graph-based representations that capture the connectivity and chemical environment of each atom. nih.gov Neural networks are then trained on these representations to correlate the input reactants with the observed products. nih.gov

While the application of machine learning to predict reaction outcomes is a rapidly advancing field, a review of the current scientific literature did not identify any specific studies where machine learning models have been applied to predict the reaction outcomes of this compound. The existing research primarily focuses on broader classes of reactions or the development of general-purpose prediction algorithms. nih.gov Therefore, while the potential for using machine learning to guide the synthesis and derivatization of this compound is significant, this specific application remains an area for future investigation.

Supramolecular Chemistry and Crystal Engineering of 3 Butylsulfamoyl Benzoic Acid Derivatives

Hydrogen Bonding Interactions and Directed Self-Assembly Motifs

Hydrogen bonding is the principal directional force governing the self-assembly of 3-(butylsulfamoyl)benzoic acid. mdpi.com The molecule possesses both a highly effective hydrogen bond donor/acceptor group in the carboxylic acid and a versatile sulfamoyl group that also participates significantly in hydrogen bonding networks. ontosight.ai These interactions guide the molecules into ordered, multidimensional architectures.

The carboxylic acid group is one of the most robust and predictable functional groups in supramolecular chemistry, renowned for its propensity to form a highly stable cyclic dimer. researchgate.netresearchgate.net This interaction involves two molecules of the acid associating through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif, formally described by the graph set notation R²₂(8). researchgate.net

In the case of this compound, this dimerization is expected to be the primary and most influential supramolecular synthon, acting as a powerful organizing element. Crystal structures of related molecules, such as o-sulfamoylbenzoic acid, confirm the formation of these typical cyclic dimers about inversion centers. researchgate.net This robust dimeric unit then serves as a larger building block, which is further organized into more complex architectures through weaker interactions involving other parts of the molecule. The stability and predictability of this acid dimer synthon make it a cornerstone for designing and engineering crystal structures based on benzoic acid derivatives. rsc.org

The sulfamoyl group (-SO₂NH-) is a versatile participant in hydrogen bonding, featuring both a donor site (the N-H proton) and two acceptor sites (the sulfonyl oxygen atoms). researchgate.netontosight.ai This dual functionality allows it to engage in a variety of hydrogen bonding motifs, contributing significantly to the stability and dimensionality of the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O | R²₂(8) Dimer |

| Sulfamoyl (-SO₂NH-) | Sulfamoyl (-SO₂NH-) | N-H···O=S | Chain or Sheet |

| Sulfamoyl (-SO₂NH-) | Carboxylic Acid (C=O) | N-H···O=C | Inter-dimer linkage |

| Aromatic Ring (C-H) | Sulfamoyl (-SO₂NH-) | C-H···O=S | Packing stabilization |

Non-Covalent Interactions Beyond Hydrogen Bonding

The presence of the benzene (B151609) ring in this compound facilitates π-π stacking interactions between adjacent aromatic rings. These interactions, though weaker than hydrogen bonds, play a significant role in the organization of molecules in the solid state. The geometry of these stacks can vary from parallel-displaced to T-shaped arrangements, depending on the electronic nature and steric constraints of the substituents. Analysis of related structures often reveals the presence of both π-π and C-H···π interactions, which help stabilize the packing of molecules. researchgate.net

Formation of Molecular Salts and Cocrystals

The dual functional nature of this compound makes it an excellent candidate for forming multicomponent crystalline materials, such as molecular salts and cocrystals. researchgate.net These solid forms are created by combining the target molecule with a selected coformer, offering a powerful strategy to modify physicochemical properties like solubility and stability without altering the covalent structure of the active molecule. researchgate.netnih.gov

Molecular salts are formed through proton transfer between an acidic and a basic component. Given its acidic carboxylic group, this compound can react with basic coformers (e.g., pyridine-containing molecules or aliphatic amines) to form a salt. This process is generally governed by the difference in pKa values between the acid and the base.

Cocrystals , on the other hand, are formed between neutral components via non-ionic interactions, primarily hydrogen bonding. researchgate.net this compound can form cocrystals with a wide range of coformers that possess complementary hydrogen bonding sites, such as amides (e.g., nicotinamide) or other carboxylic acids. researchgate.netrsc.org In such cases, instead of proton transfer, a new set of hydrogen-bonded synthons is formed between the two different molecules. For example, the carboxylic acid could form a heterosynthon with an amide coformer, competing with the homodimer synthon. Studies on similar systems, like the cocrystallization of benzoic acid derivatives with N-containing bases, demonstrate the rich variety of structural outcomes possible. rsc.org

Table 2: Potential Supramolecular Synthons in Cocrystals of this compound

| Functional Group A | Functional Group B (Coformer) | Resulting Synthon |

|---|---|---|

| Carboxylic Acid | Pyridine (B92270) | O-H···N (Heterosynthon) |

| Carboxylic Acid | Amide | O-H···O=C and N-H···O (Heterosynthon) |

| Sulfamoyl (N-H) | Carboxylic Acid (C=O) | N-H···O=C (Heterosynthon) |

Designing Supramolecular Architectures for Tunable Functionalities

The ultimate goal of crystal engineering is to design materials with predictable structures and desired functions. iitkgp.ac.in The molecular structure of this compound, with its combination of robust and versatile interaction sites, provides a rich platform for the rational design of supramolecular architectures. beilstein-journals.orgresearchgate.net

By understanding the hierarchy of intermolecular interactions—the strong and highly probable carboxylic acid dimer, the secondary but influential sulfamoyl hydrogen bonds, and the weaker but space-filling π-π and van der Waals forces—it is possible to predict and control the self-assembly process. brad.ac.uk For example, the introduction of coformers that can specifically compete with or complement these existing interactions allows for the systematic modification of the crystal packing. rsc.org

This control over the supramolecular architecture can be leveraged to tune critical material properties. For instance, by disrupting the stable homodimer of the acid through cocrystallization with a strongly binding coformer, it may be possible to create a new crystalline form with enhanced aqueous solubility. Similarly, by selecting coformers that promote specific packing motifs, one could influence properties like mechanical strength or thermal stability. The ability to form diverse, self-assembled structures makes this compound and its derivatives promising building blocks for the development of functional crystalline materials. beilstein-journals.org

Principles of Crystal Engineering Applied to Sulfamoyl Benzoic Acids

Crystal engineering of sulfamoyl benzoic acids is fundamentally governed by the interplay of various non-covalent interactions, with hydrogen bonding playing a predominant role. The molecular structure of these compounds, featuring a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂), provides multiple sites for strong and directional hydrogen bonds.

The carboxylic acid group is a robust hydrogen bond donor and acceptor and frequently forms a cyclic dimer motif, a common and predictable supramolecular synthon in carboxylic acids. researchgate.net This O-H···O interaction is a primary driving force in the crystal packing of many benzoic acid derivatives. ucl.ac.uk

The sulfonamide group offers both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens). This allows for the formation of a variety of hydrogen-bonding networks, including N-H···O interactions. acs.org The presence of both the carboxylic acid and sulfonamide functionalities allows for the creation of complex and stable hydrogen-bonded structures.

A study on o-sulfamoylbenzoic acid, a closely related compound, revealed an extensive hydrogen-bonded network involving three intermolecular and three intramolecular interactions that stabilize the crystal structure. researchgate.net The acid group forms the expected cyclic dimers, while the amino hydrogen atoms participate in N-H···O hydrogen bonds. researchgate.net This illustrates the cooperative nature of these functional groups in directing the crystal packing.

In more complex derivatives like furosemide (B1674285) (4-chloro-2-[(2-furanylmethyl)amino]-5-sulfamoylbenzoic acid), the principles of crystal engineering are used to form cocrystals with other molecules to modify the drug's physical properties. worktribe.com The furosemide molecule utilizes its sulfonamide, carboxyl, and secondary amine groups to form a variety of intermolecular hydrogen bonds with coformer molecules. worktribe.com This demonstrates how the fundamental principles of hydrogen bonding in sulfamoyl benzoic acids can be extended to the rational design of multicomponent crystals with tailored properties. nih.govusherbrooke.ca

| Interaction Type | Donor | Acceptor | Common Motif | Reference |

| Carboxylic Acid Dimer | O-H | O=C | R²₂(8) cyclic dimer | researchgate.net |

| Sulfonamide Interaction | N-H | O=S | Chains or sheets | acs.org |

| Mixed Interaction | O-H (acid) | O=S (sulfonamide) | Intermolecular linkage | researchgate.net |

| Mixed Interaction | N-H (sulfonamide) | O=C (acid) | Intermolecular linkage | worktribe.com |

Development of Phase-Selective Self-Assembly Systems

Phase-selective self-assembly refers to the spontaneous organization of molecules into ordered structures that are confined to a specific phase, such as an organic solvent that is immiscible with water. This has potential applications in areas like extraction and environmental remediation. While specific research on the phase-selective self-assembly of this compound is not widely documented, studies on related benzoic acid derivatives provide a framework for how such systems could be developed.

A recent study demonstrated the development of a phase-selective supramolecular self-assembly system using perfluoroalkylated benzoic acid derivatives. nih.govresearchgate.netresearchgate.net These molecules were designed to act as supramolecular gelators in various organic solvents. nih.govresearchgate.netresearchgate.net The self-assembly into a gel network was driven by hydrogen bonding and other non-covalent interactions, effectively trapping the organic solvent. nih.govresearchgate.netresearchgate.net

These benzoic acid-based gelators showed significant promise for applications such as the treatment of oil spills. The gel formed in the organic phase could be physically removed, and the gelator could be recovered and reused. nih.gov Another application demonstrated was the adsorption of dyes from an aqueous phase into the gelled organic phase, indicating the potential for extraction and purification processes. nih.govresearchgate.net The adsorption mechanism was attributed to a combination of chemical interactions, including electrostatic interactions and physical entrapment within the gel's pores. nih.govresearchgate.net

The design principles from this research could be applied to this compound. By modifying the butyl group, for instance, by introducing a fluorous or other phase-directing moiety, it might be possible to induce phase-selective self-assembly. The inherent hydrogen-bonding capabilities of the carboxylic acid and sulfonamide groups would be the driving force for the formation of the self-assembled network within the target phase.

The development of such systems based on this compound or its derivatives could lead to novel materials for targeted delivery, separation technologies, or environmental applications. The key would be to balance the intermolecular interactions to favor self-assembly in a specific liquid phase while maintaining immiscibility with another.

| System | Functional Group | Application | Mechanism | Reference |

| Perfluoroalkylated Benzoic Acids | Carboxylic Acid | Oil Spill Treatment, Dye Removal | Phase-selective gelation | nih.govresearchgate.net |

| Supramolecular Gels | Benzoic Acid Derivatives | Environmental Remediation | Anisotropic self-assembly into 3D networks | nih.govresearchgate.netresearchgate.net |

Coordination Chemistry of Sulfamoyl Benzoic Acid Ligands

Ligand Design and Chelating Properties of Sulfamoyl Benzoic Acids

Sulfamoyl benzoic acids, such as 3-(Butylsulfamoyl)benzoic acid, are multifunctional organic ligands. Their structure, which includes a benzoic acid moiety and a butylsulfamoyl group, provides distinct coordination possibilities. The carboxylic acid group can deprotonate to form a carboxylate, which typically coordinates to metal ions in a monodentate, bidentate chelating, or bridging fashion. The sulfamoyl group (-SO₂NHR) also presents potential donor atoms in its oxygen and nitrogen atoms, allowing for further interaction with metal centers.

The design of these ligands allows for the construction of complex supramolecular architectures. The interplay between the hard carboxylate and the softer sulfamoyl donor sites influences the resulting coordination geometry and the dimensionality of the final structure. nih.gov The presence of the butyl group on the sulfamoyl moiety in this compound can also introduce steric effects and influence the packing of the resulting complexes through hydrophobic interactions. The chelating properties are central to their ability to form stable complexes with a variety of metal ions. vulcanchem.comresearchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with sulfamoyl benzoic acid ligands often involves reacting the ligand with a corresponding metal salt in a suitable solvent system. The resulting products are then characterized to determine their structure and properties.

Researchers have successfully synthesized a range of transition metal complexes using various sulfamoyl benzoic acid derivatives. For instance, mixed-ligand Cu(II) complexes have been prepared using 2-methoxy-5-sulfamoylbenzoic acid and various 2-aminopyridine (B139424) derivatives. researchgate.net Similarly, Ni(II), Co(II), Cu(II), and Zn(II) complexes have been synthesized with 3-(o-Sulfamoylphenyl) carbamoylbenzoic acid. researchgate.netnih.gov

Hydrothermal synthesis is a common technique employed for preparing crystalline coordination polymers. This method has been used to create complexes of Co(II), Cd(II), Zn(II), and Cu(II) with 2,4-dichloro-5-sulfamoylbenzoic acid, often in the presence of an ancillary ligand like 4,4'-bipyridine (B149096). rsc.org Luminescent coordination polymers of Ag(I), Cd(II), and Pb(II) have also been prepared hydrothermally using 2,4-dichloro-5-sulfamoylbenzoic acid and 1,3-bis(4-pyridyl)propane. researchgate.net While these examples use derivatives, the principles apply to this compound, which can be synthesized by reacting a benzoic acid derivative with sulfonyl chloride and butylamine.

A summary of representative metal complexes synthesized from sulfamoyl benzoic acid derivatives is presented below.

| Metal Ion | Sulfamoyl Benzoic Acid Ligand | Ancillary Ligand | Resulting Structure Type | Reference |

| Cu(II), Co(II), Mn(II), Ag(I), Cd(II), Zn(II) | 4-chloro-5-sulphamoylbenzoic acid | 4,4'-bipyridine | 1D chains, 2D sheet, 3D net | researchgate.net |

| Co(II), Cd(II), Zn(II), Cu(II) | 2,4-dichloro-5-sulfamoylbenzoic acid | 4,4'-bipyridine | 1D chain, 2D layer, 3D framework | rsc.org |

| Cu(II) | 2-methoxy-5-sulfamoylbenzoic acid | 2-aminopyridine derivatives | Mixed-ligand complexes | researchgate.net |

| Ni(II), Co(II), Cu(II), Zn(II) | 3-(o-Sulfamoylphenyl) carbamoylbenzoic acid | None | Metal complexes | researchgate.netnih.gov |

| Ag(I), Cd(II), Pb(II) | 2,4-dichloro-5-sulfamoylbenzoic acid | 1,3-bis(4-pyridyl)propane | Luminescent coordination polymers | researchgate.net |

Studies on related systems reveal a variety of coordination modes. The carboxylate group has been observed to act as a bridging ligand connecting two metal centers or as a chelating ligand to a single metal. For example, in a series of complexes with 2,4-dichloro-5-sulfamoylbenzoic acid, the ligand's carboxylate group coordinates to the metal centers, while the sulfamoyl group can participate in hydrogen bonding to stabilize the crystal structure. rsc.org The geometry around the metal centers can range from tetrahedral to octahedral, depending on the metal ion, the ligands, and the reaction conditions. researchgate.netresearchgate.net For instance, mononuclear europium(III) complexes with benzoic acid have been synthesized, showcasing bidentate coordination of benzoate (B1203000) molecules. mdpi.com

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of sulfamoyl benzoic acids to bridge metal centers makes them excellent candidates for building extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. ekb.eg These materials are of great interest for their potential applications in areas such as gas storage, separation, and catalysis. nih.govekb.eg

Hydrothermal synthesis is a powerful and widely used method for growing high-quality single crystals of coordination polymers and MOFs from sulfamoyl benzoic acid ligands. researchgate.net This technique involves heating the reactants in water or another solvent in a sealed vessel at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of thermodynamically stable products.

For example, six different coordination polymers of transition metals with 4-chloro-5-sulphamoylbenzoic acid were synthesized under hydrothermal conditions, yielding structures with dimensionalities ranging from 1D to 3D. researchgate.net Similarly, the hydrothermal reaction of Co(II), Cd(II), Zn(II), and Cu(II) salts with 2,4-dichloro-5-sulfamoylbenzoic acid and 4,4'-bipyridine led to the formation of four new coordination polymers with diverse architectures. rsc.org These methods demonstrate the tunability of the final structure by varying the metal ion and reaction conditions.

The combination of metal ions with varying coordination preferences and multifunctional ligands like sulfamoyl benzoic acids can lead to a wide array of structurally diverse frameworks. rsc.org The resulting networks can be analyzed using topological methods, which simplify the complex structures into nodes (metal centers or clusters) and linkers (organic ligands) to understand their underlying connectivity.

For example, complexes synthesized with 2,4-dichloro-5-sulfamoylbenzoic acid have exhibited topologies such as a 2D window-shaped layer with a sql (square lattice) topology and a 3D framework with a novel 6^5·8 topology. rsc.org Another study involving a Cd(II) complex with the same ligand resulted in a 2-fold parallel interpenetrated sql net. researchgate.net This structural diversity is a direct consequence of the flexible coordination modes of the sulfamoyl benzoic acid ligand and the directing influence of the metal center's coordination geometry. rsc.orgacs.org The development of MOFs often involves a self-assembly process where the final structure is dictated by the geometric and chemical information encoded in the molecular building blocks. nih.gov

Investigation of Functional Properties of Coordination Compounds (excluding biological)

The functional characteristics of coordination compounds are diverse and are determined by the interplay between the metal centers and the organic ligands. Properties such as luminescence and magnetism arise from the electronic structures of these components and their interactions within the crystalline solid.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters connected by organic linkers. Their luminescence can originate from several sources: the organic linker itself, the metal ion (particularly lanthanides), or charge transfer between the metal and the ligand. mdpi.comosti.gov The rigid and well-defined structure of MOFs can enhance the luminescent efficiency compared to the individual components in solution by restricting non-radiative decay pathways. osti.gov

While no specific luminescent MOFs based on "this compound" have been detailed in the available literature, it is conceivable that its aromatic core could facilitate luminescence. The sulfamoyl group might influence the electronic properties and the coordination mode, which in turn would affect the luminescent characteristics of any resulting MOF.

| Luminescence Origin | Description | Potential Influence of this compound |

| Ligand-Centered | Fluorescence or phosphorescence originating from the organic linker. | The benzoic acid moiety could exhibit intrinsic luminescence, which might be modulated by the butylsulfamoyl group. |

| Metal-Centered | Emission from the metal ion, common for lanthanides like Eu(III) and Tb(III). | If coordinated to lanthanide ions, the ligand could act as an antenna to sensitize the metal's emission. |

| Charge Transfer | Luminescence arising from metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfer. | The electronic nature of the sulfamoyl group could influence the energy of charge transfer states. |

The nature of the organic ligand is critical in determining the magnetic properties of the resulting coordination polymer. The ligand's structure dictates the distance and the orbital overlap between the metal centers, which in turn governs the strength and nature of the magnetic coupling. For first-row transition metal complexes, the magnetic moment can often be estimated using the spin-only formula, but orbital contributions can also be significant. gcnayanangal.comiitd.ac.in For instance, high-spin cobalt(II) complexes in an octahedral environment often exhibit significant orbital contribution to their magnetic moment. neliti.comresearchgate.net

Specific studies on the magnetic properties of coordination compounds involving "this compound" are not present in the searched literature. However, if this ligand were used to synthesize coordination polymers with transition metals like cobalt(II), copper(II), or manganese(II), the resulting materials would be expected to exhibit interesting magnetic behaviors dependent on the crystal structure and the specific metal ion used.

| Magnetic Property | Description | Requirements for Coordination Compounds |

| Paramagnetism | Attraction to an external magnetic field due to unpaired electrons. | Presence of metal ions with unpaired d- or f-electrons. |

| Ferromagnetism | Strong attraction to a magnetic field with retention of magnetization. | Parallel alignment of spins between adjacent metal centers. |

| Antiferromagnetism | Weak repulsion or attraction to a magnetic field depending on temperature. | Anti-parallel alignment of spins between adjacent metal centers. |

Luminescent MOFs (L-MOFs) are promising candidates for chemical sensors due to their high sensitivity, selectivity, and rapid response times. mdpi.comresearchgate.net The sensing mechanism often relies on the interaction between the analyte and the framework, which leads to a change in the luminescence, such as quenching (turn-off) or enhancement (turn-on) of the emission. nih.govrsc.org The porous nature of MOFs allows for the selective adsorption of analyte molecules, and the specific chemical environment of the pores can be tailored by choosing appropriate organic linkers.

Coordination polymers based on benzoic acid derivatives have been successfully employed as sensors for various species, including metal ions and small molecules. The functional groups on the ligand can act as recognition sites for specific analytes. For example, the carboxylate group and other potential donor atoms in "this compound" could interact with target analytes, leading to a detectable change in the material's properties.

Although no specific applications of "this compound" in chemical sensors have been reported in the searched literature, the principles of MOF-based sensing suggest its potential. The sulfamoyl group could potentially serve as a binding site for certain analytes, and its coordination to a metal center within a framework could create a platform for selective chemical detection.

Structure Activity Relationship Sar Studies of Sulfamoyl Benzoic Acid Derivatives

Systematic Structural Modifications and Their Impact on Research Outcomes

The biological activity of sulfamoyl benzoic acid derivatives is highly sensitive to structural modifications. SAR studies have systematically explored the impact of altering different parts of the molecule, leading to the development of compounds with enhanced potency and selectivity.

Influence of the Butyl Moiety and Alkyl Chain Analogues

The length and nature of the alkyl chain attached to the sulfamoyl nitrogen play a crucial role in determining the pharmacological profile of these derivatives. Research has shown that specific chain lengths can be essential for optimal interaction with biological targets.

For instance, in the development of lysophosphatidic acid receptor 2 (LPA2) agonists, a four-carbon linker, or a butyl group, was identified as a critical structural requirement for potent and specific activity. nih.govacs.org The substitution of this butyl moiety with either shorter (propyl) or longer (pentyl) chains led to a significant decrease in agonist activity, highlighting the precise fit required within the receptor's binding pocket.

In a different context, studies on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α) involved the introduction of various indolylalkyl groups. d-nb.info The variation in the length of the alkyl spacer between the sulfamoyl benzoic acid core and the indole (B1671886) moiety was a key strategy to probe the enzyme's binding site. d-nb.info While the butyl ester modification of 2-sulfamoyl-benzoic acid is suggested to influence pharmacokinetic properties, the N-butyl group in 3-(Butylsulfamoyl)benzoic acid is integral to its interaction with molecular targets. ontosight.ai

Table 1: Impact of Alkyl Chain Length on LPA2 Receptor Agonist Activity

| Compound Analogue | Alkyl Chain Length | LPA2 Agonist Activity (EC50) |

|---|---|---|

| Propyl Analogue | 3 carbons | ~10 µM |

| Butyl Analogue (Compound 4) | 4 carbons | ~2 µM |

| Pentyl Analogue | 5 carbons | >10 µM |

Data synthesized from findings in J. Med. Chem. 2012, 55, 17, 7525–7538. acs.org

Role of Substitutions on the Sulfamoyl Nitrogen

Modifying the substituent on the sulfamoyl nitrogen has been a widely explored strategy to modulate the activity of sulfamoyl benzoic acid derivatives. Replacing the hydrogen of the secondary sulfonamide or the entire alkyl group with diverse chemical entities can lead to significant changes in potency and selectivity.

In the pursuit of cPLA2α inhibitors, replacing substituents on the sulfonamide nitrogen with bulky residues such as naphthyl, naphthylmethyl, and various substituted phenyl moieties did not yield a significant increase in activity. d-nb.info However, structural convergence with known potent inhibitors by introducing specific benzhydrylindole substituents resulted in compounds with submicromolar IC50 values. d-nb.info Furthermore, methylation of the sulfonamide nitrogen was also investigated. d-nb.info

Other research has demonstrated the versatility of the sulfamoyl nitrogen by introducing a range of substituents. These include:

Schiff bases , formed by reacting a sulfamoylbenzoic acid with different aldehydes and ketones. portlandpress.com

Heterocyclic systems , such as the indazole moiety found in 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid.

Cyclic amines , like piperidine, which was incorporated in the synthesis of sulfamoyl benzamidothiazole analogs. nih.gov

A variety of functional groups including cyclopropyl, benzylamine, and morpholine in the synthesis of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org

Table 2: Effect of N-Sulfamoyl Substitution on cPLA2α Inhibition

| Compound | N-Sulfamoyl Substituent | IC50 (µM) |

|---|---|---|

| 59 | Hydrogen | 18 |

| 54 | Naphthalen-2-ylmethyl | 19 |

| 85 | (5-Chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl)ethyl | 0.25 |

| 88 | 2-(2-Hydroxyethoxy)ethyl and (5-Chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl)ethyl | 0.89 |

Data extracted from Medicinal Chemistry Research (2022) 31:975–992. d-nb.info

Effects of Derivatization and Substituent Effects on the Benzoic Acid Ring

Modifications to the benzoic acid ring itself are a critical component of SAR studies, influencing both the electronic properties of the molecule and its potential interactions with target proteins.

A key finding in the development of specific LPA2 agonists was the importance of an electron-withdrawing group, such as a chloro substituent, positioned meta to the carboxylic acid group on the benzoic acid ring. nih.govacs.org This substitution was deemed one of three critical structural requirements for high potency. nih.govacs.org

Broader studies have explored a range of substituents on the aromatic ring. For instance, in sulfamoyl benzamidothiazole analogs, the introduction of chloro, bromo, nitro, methoxy (B1213986), and amino groups at various positions was investigated to understand the impact on NF-κB activation. nih.gov The results indicated a preference for hydrophobic substituents on the benzene (B151609) ring. nih.gov The synthesis of hypotensive agents has also involved the use of 2-halogeno-4-chloro-5-sulfamoylbenzoic acids as starting materials. google.com Toxicological studies of benzoic acid derivatives, including 4-chlorobenzoic, 4-methoxybenzoic, and 2-methoxy-5-sulfamoylbenzoic acids, further underscore the significant effect that ring substituents have on the biological properties of these compounds. rjsocmed.com

Table 3: Influence of Benzoic Ring Substitution on LPA2 Receptor Agonist Activity

| Compound | Benzoic Ring Substituent | LPA2 Agonist Activity (EC50) |

|---|---|---|

| 11c | 4-Chloro | 0.012 nM |

| 11d | 5-Chloro | 0.005 nM |

| 11a | 4-Nitro | 0.650 nM |

| 11b | 5-Nitro | 0.031 nM |

Data synthesized from findings in J. Med. Chem. 2012, 55, 17, 7525–7538. acs.org

Bioisosteric Replacements in Sulfamoyl Benzoic Acid Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological properties, is a cornerstone of modern drug design. tandfonline.com This approach is particularly relevant in the optimization of sulfamoyl benzoic acid derivatives.

Sulfonamides as Carboxylic Acid Bioisosteres in Lead Optimization

The sulfonamide group is a well-established bioisostere for the carboxylic acid functional group. nih.govdrughunter.com This is due to the similar tetrahedral geometry and the comparable distance between the two oxygen atoms in the sulfonamide and the carboxylate group, allowing for similar hydrogen bonding interactions. nih.gov

While sulfonamides are generally weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5), the acidity of the sulfonamide can be modulated by the attachment of appropriate substituents. nih.govdrughunter.com For example, the pKa of sulfadiazine (B1682646) is approximately 6.5, which is much closer to that of its corresponding carboxylic acid analogue, p-aminobenzoic acid (PABA). nih.gov

A notable example of the successful application of this bioisosteric replacement is found in the development of angiotensin II receptor antagonists. The replacement of a carboxylic acid group with a sulfonamide group resulted in a threefold increase in drug efficacy, with the IC50 value dropping from 275 nM to 100 nM. tandfonline.comzu.ac.ae This highlights the potential of sulfonamides to not only mimic the function of carboxylic acids but also to enhance the pharmacological properties of a lead compound. tandfonline.comzu.ac.ae

Design Principles for Modulating Physicochemical and Mechanistic Properties

Key advantages of using a sulfonamide in place of a carboxylic acid can include:

Increased Lipophilicity : Sulfonamides are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability. drughunter.com

Enhanced Metabolic Stability : Carboxylic acids are often susceptible to metabolic conjugation, particularly glucuronidation. Sulfonamides can be more resistant to such metabolic pathways, potentially leading to a longer duration of action. drughunter.com

Improved Oral Bioavailability : The combination of enhanced permeability and metabolic stability can contribute to better oral absorption and bioavailability. drughunter.com

The principles of bioisosterism guide the rational design of new chemical entities. tandfonline.com Computational tools, such as the analysis of average electron density and electrostatic potential, can be employed to quantitatively assess the similarity between the carboxyl and sulfonamide groups, aiding in the prediction of successful bioisosteric replacements. zu.ac.aenih.gov By strategically employing sulfonamides as carboxylic acid bioisosteres, medicinal chemists can overcome common liabilities associated with the carboxyl group and optimize the mechanistic and physicochemical properties of sulfamoyl benzoic acid-based therapeutic agents. tandfonline.comdrughunter.com

Integration of Computational and Experimental SAR Data in Rational Design

The rational design of novel therapeutic agents based on the this compound scaffold is a process greatly enhanced by the synergistic use of computational modeling and experimental structure-activity relationship (SAR) studies. This integrated approach allows for a deeper understanding of the molecular interactions governing a compound's biological activity, guiding the synthesis of more potent and selective molecules. By combining predictive computational analyses with empirical biological testing, researchers can more efficiently navigate the complexities of drug design, saving both time and resources.

A prime example of this integration is the development of specific agonists for the Lysophosphatidic acid (LPA) receptor subtype 2 (LPA₂), a G protein-coupled receptor (GPCR) that mediates protective effects in the gut. nih.gov Researchers have successfully designed and synthesized a series of sulfamoyl benzoic acid (SBA) analogues, leading to the discovery of compounds with subnanomolar agonist activity specific to the LPA₂ receptor. nih.govacs.org The entire process was a dynamic interplay between computational docking analysis and experimental SAR. nih.gov

The design process began with a known non-lipid agonist for LPA₂. Computational modeling was then employed to guide the isosteric replacement of a sulfur atom with a sulfamoyl (-NH-SO₂) moiety, a medicinal chemistry strategy aimed at improving potency and selectivity. acs.org This led to the selection of 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid as a promising candidate. Molecular modeling studies predicted that this new sulfamoyl analogue would have an improved binding affinity compared to its predecessor. acs.org

Subsequent experimental synthesis and biological evaluation of a series of 14 new SBA analogues confirmed the computational hypotheses and established a clear SAR. nih.gov The data revealed critical structural requirements for potent and selective LPA₂ agonism.

Key Research Findings from Integrated SAR Studies:

Importance of the Carboxylic Acid Position: One of the most critical findings was the influence of the carboxylic acid group's position on the benzoic acid headgroup. Experimental testing showed that moving the carboxyl group from the ortho position (as in the active compounds) to the meta or para positions completely abolished agonist activity at the LPA₂ receptor. acs.orgnih.gov This experimental result was rationalized by computational docking, which showed that only the ortho-substituted carboxylate could form the necessary interactions within the LPA₂ ligand-binding pocket.

Role of the Hydrophobic Tail Group: Modifications to the hydrophobic tail group, the part of the molecule that projects away from the benzoic acid head, were also explored. The synthesis and testing of analogues with different tail groups, such as phthalimide (B116566) and indoline-2,3-dione, helped to map the steric and electronic requirements of the binding pocket. nih.gov

Esterification Leads to Inactivity: The corresponding methyl carboxy esters of the active benzoic acid derivatives were synthesized and tested. These ester analogues were found to be inactive at activating the LPA₂ receptor, highlighting that a free carboxylic acid is essential for biological activity. acs.orgnih.gov This is a common finding in receptor pharmacology, where the anionic carboxylate group often forms a key ionic bond with a positively charged residue (like arginine or lysine) in the receptor's binding site.

The synergy between computational prediction and experimental validation is evident in the discovery of highly potent compounds. acs.orgnih.gov For example, the introduction of a chloro-substituent on the benzoic acid ring, combined with an optimized tail group, led to the identification of 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, a compound with picomolar activity. acs.orgnih.gov

The table below summarizes the experimental activity of key sulfamoyl benzoic acid analogues, illustrating the structure-activity relationships discussed.

| Compound Name | Modification from Parent Structure | LPA₂ Receptor Activity (EC₅₀) |

|---|---|---|

| 2-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | ortho-carboxy (parent) | Potent Agonist |

| 3-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | meta-carboxy | Inactive acs.orgnih.gov |

| 4-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | para-carboxy | Inactive acs.orgnih.gov |

| Methyl 2-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoate | ortho-carboxy methyl ester | Inactive acs.orgnih.gov |

| 5-Chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Chloro-substitution on headgroup | 5.06 x 10⁻³ nM (picomolar activity) acs.orgnih.gov |

This iterative cycle of computational design, chemical synthesis, and biological evaluation is fundamental to modern rational drug discovery. acs.org It allows for the development of robust SAR models that not only explain the activity of existing compounds but also predict the properties of new, unsynthesized molecules, thereby accelerating the journey toward novel therapeutics. nih.govnih.gov

Advanced Research Applications of 3 Butylsulfamoyl Benzoic Acid and Its Analogues

Explorations in Enzyme Inhibition Mechanisms

The sulfonamide moiety is a well-established pharmacophore, particularly recognized for its ability to interact with metalloenzymes. researchgate.netsci-hub.se Analogues of 3-(butylsulfamoyl)benzoic acid have been instrumental in elucidating the inhibition mechanisms of several key enzyme classes.

Derivatives containing the sulfonamide scaffold have been evaluated as inhibitors of various hydrolase enzymes. For instance, sulfonamide chalcone (B49325) derivatives have been identified as a class of non-saccharide compounds that can effectively inhibit α-glucosidase, a key target in managing Type 2 diabetes. nih.gov Molecular docking and dynamic simulation studies on these analogues have provided insights into their binding mechanism. nih.gov The research suggests that the NH group of the sulfonamide can play a crucial role in binding to the enzyme's active site, while other parts of the molecule form hydrophobic interactions with residues like Tyr71 and Phe177, mimicking the binding of natural glycosidic substrates. nih.gov

In a study on a series of N-substituted sulfonamides, most compounds were found to be moderate inhibitors of α-glucosidase. wjpsonline.com Similarly, certain sulfonamide derivatives showed inhibitory activity against lipoxygenase, another type of hydrolase. wjpsonline.comresearchgate.net The inhibitory potential varies significantly with the nature of the substituents on the core sulfonamide structure. wjpsonline.com For example, in one series, an N-pentyl-N-(2,4-dimethylphenyl)-4-toluenesulfonamide was the most active against both α-glucosidase and lipoxygenase, highlighting the influence of specific alkyl and aryl groups on inhibitory activity. wjpsonline.com

Table 1: Inhibition of Hydrolase Enzymes by Sulfonamide Analogues

| Compound Class | Target Enzyme | Key Findings/Activity | Reference(s) |

|---|---|---|---|

| Sulfonamide Chalcones | α-Glucosidase | Act as non-saccharide inhibitors; NH group is crucial for binding. | nih.gov |

| N-substituted toluenesulfonamides | α-Glucosidase | Moderate inhibitory action observed. | wjpsonline.com |

The interaction between sulfonamides and carbonic anhydrases (CAs) is a classic example of mechanism-based enzyme inhibition and has been extensively studied. nih.govacs.org Carbonic anhydrases are zinc-containing metalloenzymes, and the primary mechanism of inhibition by sulfonamides involves the coordination of the sulfonamide group to the Zn²⁺ ion in the enzyme's active site. mdpi.comnih.gov This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic hydration of carbon dioxide. mdpi.com

Kinetic and crystallographic studies on various aryl sulfonamides have elucidated the molecular details of this interaction. acs.orgrsc.org For example, X-ray crystallography of biguanide-containing aryl sulfonamides in complex with human (h) CA isoforms revealed the precise binding modes and highlighted features that confer selectivity toward cancer-related isoforms like hCA IX and hCA XII. rsc.org The sulfonamide moiety anchors the inhibitor to the catalytic zinc ion, while other parts of the molecule can form additional interactions with amino acid residues in the active site, influencing both potency and isoform selectivity. rsc.orgsemanticscholar.org

Research on benzimidazole-6-sulfonamide derivatives showed that different substituents on the benzimidazole (B57391) ring lead to varying inhibitory profiles against hCA I, II, IX, and XII. semanticscholar.orgnih.gov This demonstrates that the "tail" portion of the inhibitor, distal to the zinc-binding sulfonamide group, is critical for tuning the selectivity profile. nih.gov The development of inhibitors selective for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a major goal in cancer therapy research. tandfonline.comunifi.it

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Analogues

| Compound Class | hCA Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Mechanism Insight | Reference(s) |

|---|---|---|---|---|

| Aromatic Sulfonamides | SmCA | Kᵢ values of 737.2 nM–9.25 μM | Generally weak inhibitors of the parasitic CA. | mdpi.com |

| Heterocyclic Sulfonamides | SmCA | Kᵢ values of 124.2–325.1 nM | More potent inhibition compared to aromatic analogues. | mdpi.com |

| Chloro triazine derivative of Sulfachloropyrazine | bCA II | IC₅₀ value of 1.49 μM | Substitution with a triazine moiety significantly increased inhibitory activity. | nih.gov |

| Benzo[b]furan-based carboxylic acids | hCA IX | Kᵢ = 0.83 μM | Act as non-classical inhibitors. | unifi.it |

Development of Functional Materials

The functional groups present in this compound—the carboxylic acid and the sulfonamide—make its structural motifs valuable building blocks in materials science for creating self-assembling systems and functional polymers.

Low molecular weight organogelators (LMWOs) are molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. The benzoic acid and sulfonamide groups are capable of forming strong directional hydrogen bonds, a key interaction in driving the self-assembly of many organogelators. researchgate.net

While direct studies on this compound as a gelator are not prominent, its analogues have shown significant potential. For example, cholesterol-based compounds incorporating bis(sulfonamide) linkages have been synthesized and studied as organogelators. semanticscholar.org Similarly, derivatives of benzoic acid are frequently used to create gelating systems. researchgate.net Studies on chalcone-based derivatives and fluorinated 1,3,4-oxadiazole (B1194373) derivatives derived from pentafluorobenzoic acid demonstrate that π-π stacking and van der Waals forces, in addition to hydrogen bonding, contribute to the formation of stable organogels. researchgate.net The design of these molecules allows for the creation of "smart" materials that can respond to external stimuli like pH changes. researchgate.net

The carboxylic acid group of benzoic acid derivatives is widely used in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgunito.it MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Benzoic acid and its derivatives can act as "modulators" in MOF synthesis, influencing crystal size and introducing controlled defects into the framework structure. unito.itacs.org

Specifically, sulfonic acid-functionalized linkers, which are close analogues of the sulfamoyl benzoic acid structure, have been used to create functional MOFs. rsc.orgresearchgate.net For instance, monosodium 2-sulfoterephthalic acid has been used to synthesize sulfonic acid-functionalized MOFs. rsc.org In this approach, the sulfonate group, protected during synthesis, becomes a functional site within the MOF's pores, imparting properties like Brønsted acidity for catalysis. rsc.org Such MOFs have been applied in the alcoholysis of epoxides and esterification reactions. rsc.org The introduction of sulfonate groups can also create defects that enhance the material's performance in applications like the selective adsorption of dyes from water. rsc.org

Table 3: Use of Benzoic Acid and Sulfonate Analogues in MOF Synthesis

| MOF Name | Linker/Modulator Type | Application/Finding | Reference(s) |

|---|---|---|---|

| UiO-66 | Benzoic acid (modulator) | Creates a high concentration of "missing cluster" defects, modulating surface area and hydrophobicity. | unito.it |

| MIL-101(Cr) | Sulfonic acid-functionalized terephthalic acid | Creates a Brønsted acid catalyst for reactions like Friedel-Crafts acylation. | researchgate.net |

| MOF-808 | Sulfonate ligand (defect-inducer) | Enhances the selective removal of anionic dyes from water. | rsc.org |

Radioprotective Compound Research: Mechanistic Insights

There is growing interest in developing synthetic compounds that can protect healthy tissues from the damaging effects of ionizing radiation. Research has shown that derivatives of benzoic acid and sulfonamides can exhibit radioprotective properties. thieme-connect.commdpi.com The mechanisms behind this protection are an active area of investigation.

One primary mechanism is the mitigation of radiation-induced oxidative stress. nih.gov Ionizing radiation causes the radiolysis of water, generating vast amounts of reactive oxygen species (ROS) that damage cellular components like DNA, lipids, and proteins. Compounds that can scavenge these free radicals or bolster the cell's endogenous antioxidant systems can offer protection. mdpi.com Benzoic acid derivatives are among the phytochemical compounds noted for their ability to scavenge free radicals. mdpi.com For example, a study on novel iodinated quinazolinones bearing a benzenesulfonamide (B165840) moiety found that the lead compound could reduce levels of ROS and malondialdehyde (a marker of lipid peroxidation) in the liver tissues of irradiated mice. nih.gov The mechanism was linked to the activation of the Nrf2 antioxidant response pathway. nih.gov

Another avenue of research involves modulating cellular signaling pathways that control cell death and repair. Lysophosphatidic acid (LPA) is a lipid mediator with anti-apoptotic actions, and its receptors are targets for radioprotective drugs. acs.org Researchers have developed non-lipid agonists that are selective for specific LPA receptors. acs.org This line of inquiry, which includes sulfamoyl benzoic acid analogues, aims to develop agents that promote cell survival and DNA repair in irradiated cells without the broader, sometimes undesirable, effects of pan-LPA receptor agonists. acs.org Studies on other aminobenzoic acid derivatives have also shown significant radioprotective effects in animal models, suggesting these scaffolds are promising for developing new radioprotective agents. researchgate.netmdpi.comgrafiati.com

Antimicrobial and Antioxidant Research: Mechanistic Underpinnings

The dual-purpose investigation into the antimicrobial and antioxidant properties of this compound and its structural analogues reveals a scaffold with significant potential in therapeutic research. The mechanistic basis for these activities is rooted in the specific chemical features of the sulfamoyl benzoic acid moiety and its derivatives.

Antimicrobial Mechanisms

Research indicates that the antimicrobial action of this compound and related compounds is linked to their interaction with specific microbial molecular targets. Current time information in Bangalore, IN. The general mechanism for benzoic acid derivatives involves the disruption of the bacterial cell's ion gradient, which leads to the leakage of essential cellular components and subsequent cell death. mdpi.com The sulfamoyl group (-SO2NH-) is a key pharmacophore found in many pharmaceutical agents and is known to contribute to biological activity by targeting and modulating the activity of enzymes and receptors crucial for microbial survival. Current time information in Bangalore, IN.acs.orgchemistryviews.org

Studies on analogues have provided more specific insights. For instance, certain N-acyl-α-amino acid derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated notable antibacterial and antibiofilm activity, particularly against Gram-positive bacteria. nih.gov The transformation of these amino acid derivatives into their corresponding azlactone forms was found to enhance the antimicrobial profile. nih.gov Structural optimization, such as the introduction of electron-withdrawing groups onto the aromatic rings of the scaffold, has been suggested as a strategy to increase antibacterial potency. nih.gov

The versatility of the sulfamoyl benzoic acid scaffold is further demonstrated by the antimicrobial effects of its salts and metal complexes. escholarship.org As detailed in the table below, copper (II) complexes and aminopyridine salts of sulfamoylbenzoic acid derivatives have shown activity against a range of bacteria and yeasts, including Enterococcus faecalis, Staphylococcus aureus, and Candida albicans. escholarship.org

Table 1: Antimicrobial Activity of Selected Sulfamoylbenzoic Acid Derivatives

| Compound/Complex | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| (H2a3mp)⁺(psba)⁻ (Salt 1) | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | escholarship.org |

| Cu(II) complex of Hpsba (Complex 3) | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | escholarship.org |

| Cu(II) complex of Hpsba (Complex 3) | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 15.60 µg/mL | escholarship.org |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 3) | Enterococcus faecium E5 | Growth Inhibition Zone | 15 mm | nih.gov |

| 1,3-oxazol-5(4H)-one derivative of Compound 3 (Compound 4) | Staphylococcus aureus ATCC 6538 | Growth Inhibition Zone | 8 mm | nih.gov |

Antioxidant Mechanisms

The antioxidant properties of benzoic acid derivatives are primarily attributed to their capacity as free radical scavengers. researchgate.net The mechanistic pathways governing this activity are complex and highly dependent on the molecular structure and the surrounding chemical environment. researchgate.netdntb.gov.ua The principal mechanisms identified are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This pathway is often favored in the gas phase. researchgate.netdntb.gov.ua The ease of this process is measured by the bond dissociation enthalpy (BDE), with lower values indicating higher antioxidant activity. researchgate.net